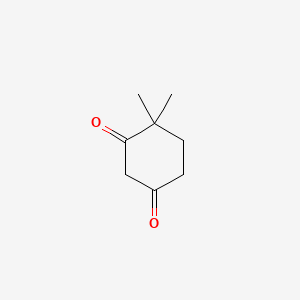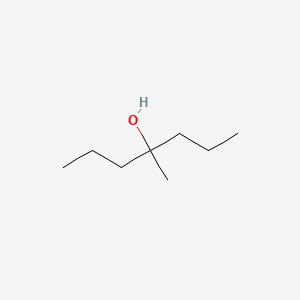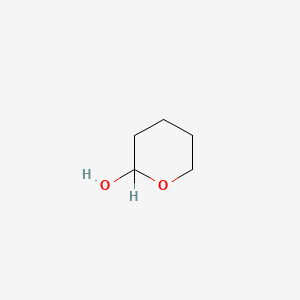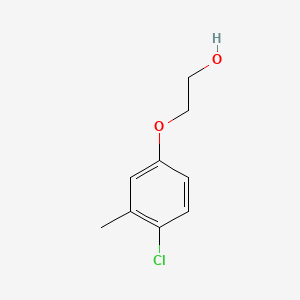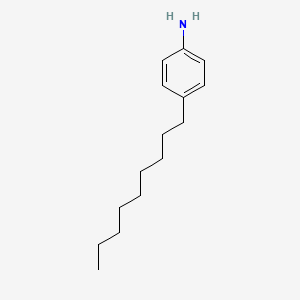
4-Nonylaniline
概要
説明
4-Nonylaniline, also known as p-Nonylaniline, is an organic compound with the chemical formula C15H25N. It is a yellow to brown crystalline solid with a distinctive odor. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and acetone . It has a melting point of approximately 70-75°C and a density of about 0.98 g/cm³ .
準備方法
4-Nonylaniline can be synthesized through the alkylation of aniline. A common preparation method involves the reaction of hexane and aniline under the catalysis of aluminum chloride . This method is widely used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
化学反応の分析
4-Nonylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed are often quinones or nitro compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Substitution: this compound can undergo electrophilic substitution reactions, particularly in the aromatic ring.
科学的研究の応用
4-Nonylaniline has a wide range of applications in scientific research and industry:
Chemistry: It is used as a synthetic raw material for dyes, pigments, and dye intermediates. It is also employed in the synthesis of plastic additives with anti-oxidation and anti-ultraviolet properties.
Biology: In biological research, this compound is used in the study of enzyme interactions and as a model compound for understanding the behavior of aromatic amines.
Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is utilized in electrochemical analysis, optoelectronic devices, and as a preservative.
作用機序
The mechanism of action of 4-Nonylaniline involves its interaction with various molecular targets, primarily through its aromatic amine group. This group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity of enzymes, alter protein conformation, and affect cellular signaling pathways .
類似化合物との比較
4-Nonylaniline can be compared with other similar compounds such as:
Aniline: The parent compound of this compound, aniline is a simpler aromatic amine with a wide range of industrial applications.
4-Octylaniline: Similar to this compound but with a shorter alkyl chain, 4-Octylaniline has different solubility and reactivity properties.
4-Decylaniline: With a longer alkyl chain than this compound, 4-Decylaniline exhibits different physical properties and may have varied applications.
This compound is unique due to its specific alkyl chain length, which imparts distinct solubility, reactivity, and application properties compared to its analogs.
特性
IUPAC Name |
4-nonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13H,2-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDECURPHVMNAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190971 | |
| Record name | p-Nonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37529-29-6 | |
| Record name | p-Nonylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037529296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nonylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60190971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(p-butyloxy-2-chloro-tyrosinate)-2-hydroxy-benzylidene-4'-nonylaniline (BCTHBN) a potential candidate for applications in liquid crystal technology?
A1: BCTHBN exhibits several desirable properties for liquid crystal applications:
- Wide Temperature Range: The research indicates that BCTHBN displays a smectic C (SmC) phase over a broad temperature range []. This is important for devices that need to operate reliably across varying temperatures.
- Spontaneous Polarization: BCTHBN shows spontaneous polarization within its SmC* phase []. This property is crucial for ferroelectric liquid crystals, enabling them to switch rapidly between different optical states upon application of an electric field, leading to fast response times in displays.
- Measurable Tilt Angle: The study successfully measured the tilt angle of BCTHBN []. This angle, characteristic of the SmC* phase, influences the optical properties of the liquid crystal and is essential for its use in displays.
Q2: What techniques were used to characterize the properties of BCTHBN in this study?
A2: The researchers utilized a combination of techniques to investigate BCTHBN:
- Thermal Microscopy and DSC: These methods were employed to determine the phase sequence of BCTHBN and identify the transition temperatures between different liquid crystal phases [].
- Dielectric Measurements: By studying the variation of capacitance with temperature, the researchers could analyze the dielectric properties of BCTHBN, including its behavior in the soft and Goldstone modes []. This information is crucial for understanding how the material responds to electric fields.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


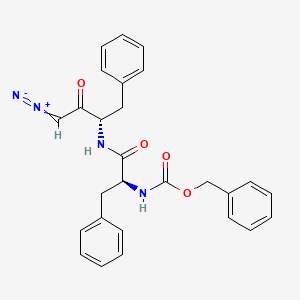
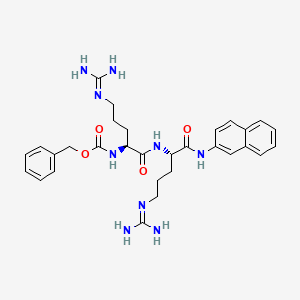

![1H,3H-Naphtho[1,8-cd]thiopyran](/img/structure/B1345620.png)
![1H-1,2,3-Triazolo[4,5-b]pyridine](/img/structure/B1345621.png)
![[1,2,4]Triazolo[1,5-a]pyrazine](/img/structure/B1345622.png)
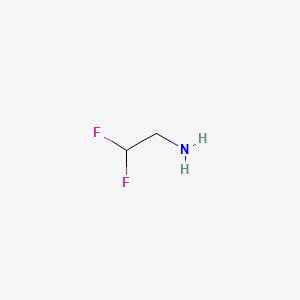
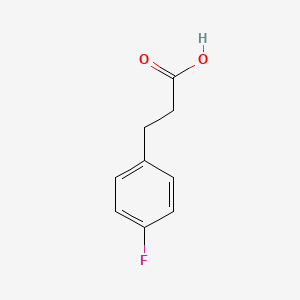
![Pyrido[2,1,6-de]quinolizine](/img/structure/B1345626.png)
